![molecular formula C17H23NO4S B595254 (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate CAS No. 1313716-46-9](/img/structure/B595254.png)
(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate
Beschreibung
This bicyclic compound features a 7-azabicyclo[2.2.1]heptane core substituted with a methyl group at the 7-position and a 3-(methylsulfonyl)-2-phenylpropanoate ester at the 2-position.
Eigenschaften
IUPAC Name |
[(2S)-7-methyl-7-azabicyclo[2.2.1]heptan-2-yl] 3-methylsulfonyl-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-18-13-8-9-15(18)16(10-13)22-17(19)14(11-23(2,20)21)12-6-4-3-5-7-12/h3-7,13-16H,8-11H2,1-2H3/t13?,14?,15?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYMFNHVLPGQE-AUSYRVNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1[C@H](C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856717 | |
Record name | (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methanesulfonyl)-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313716-46-9 | |
Record name | (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methanesulfonyl)-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Sulfonylation of β-Keto Esters
A two-step protocol dominates current methodologies:
-
Methylsulfonylation : Treatment of 2-phenyl-3-oxopropanoic acid with methanesulfonyl chloride in the presence of triethylamine (TEA) yields 3-(methylsulfonyl)-2-phenylpropanoic acid.
-
Esterification : Coupling with the bicyclic alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyst achieves the final ester linkage.
Reaction conditions for this step vary significantly:
Critical Analysis of Chiral Control Methods
The (2S)-configuration at the bicyclic heptan-2-yl position necessitates stringent enantiomeric excess (ee) control. Three predominant strategies emerge from available data:
Chiral Pool Synthesis
Utilization of naturally occurring chiral precursors, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives, provides a foundation for stereochemical fidelity. Nuclear magnetic resonance (NMR) data from related syntheses show characteristic coupling patterns between H-2 and H-7 protons (J = 9.8-10.3 Hz), confirming retention of configuration during functional group transformations.
Enzymatic Resolution
Lipase-mediated kinetic resolution remains underutilized but shows promise based on similar esterification reactions. Candida antarctica Lipase B (CAL-B) demonstrates preferential acetylation of (R)-enantiomers in bicyclic alcohol mixtures, potentially allowing isolation of the desired (S)-isomer.
Industrial-Scale Production Considerations
Scaling laboratory synthesis presents unique challenges:
Purification Challenges
The compound's high polarity (logP ≈ 1.2 predicted) necessitates reversed-phase chromatography for final purification. Preparative HPLC methods using C18 columns with acetonitrile/water gradients (40-70% over 30 minutes) achieve >98% purity, as evidenced by LC-MS data showing (M+H)+ at m/z 338.4.
Solvent Recovery Systems
THF constitutes >80% of reaction solvent volume in published protocols. Implementing thin-film evaporation with nitrogen stripping reduces residual solvent levels to <50 ppm, meeting ICH Q3C guidelines for Class 2 solvents.
Analytical Characterization Benchmarks
Comprehensive quality control requires multi-technique verification:
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as pyridinium chlorochromate (PCC).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). It acts as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Bicyclic Systems
The compound shares structural motifs with pharmacopeial standards and impurities in antibiotics, though differences in ring systems and substituents lead to divergent properties.
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Ring System Differences : The target compound’s [2.2.1] bicyclic system imposes distinct steric and electronic effects compared to [3.2.0] systems in β-lactam analogs. This likely alters receptor affinity and metabolic pathways .
- This may improve blood-brain barrier penetration or protein-binding efficiency.
Pharmacopeial and Analytical Comparisons
- Crystallinity and Purity : While the target compound lacks specific pharmacopeial data, analogs like Procaine benzylpenicillin impurity F are tested for crystallinity (〈695〉) and residual dimethylaniline (〈223〉), suggesting similar quality-control protocols might apply .
- Synthetic Challenges : The bicyclic core’s stereochemistry (2S configuration) complicates synthesis compared to simpler β-lactam derivatives, necessitating chiral resolution or asymmetric catalysis.
Biologische Aktivität
(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate, a bicyclic compound, has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H23NO4S
- Molecular Weight : 341.44 g/mol
- CAS Number : 71711024
This compound acts primarily as a ligand for cholinergic receptors, influencing neurotransmitter release and uptake in the central nervous system. The bicyclic structure allows for specific interactions with acetylcholine receptors, which are crucial for various neurological functions.
Biological Activity Overview
-
Cholinergic Activity :
- Studies indicate that derivatives of azabicyclo compounds exhibit significant affinity for cholinergic receptors, potentially modulating synaptic transmission .
- The compound has been evaluated for its ability to bind to dopamine transporters and other neurotransmitter sites, showing varied affinities compared to classical stimulants like cocaine .
- Neuroprotective Effects :
- Analgesic Potential :
Case Study 1: Binding Affinity and Potency
A comparative study assessed the binding affinities of various azabicyclo derivatives at dopamine transporters. The results demonstrated that while this compound showed lower potency than cocaine (Ki values ranging from 5 to 96 µM), it exhibited unique binding characteristics that could be exploited for therapeutic development .
Case Study 2: Neuroprotective Mechanisms
In a study focusing on neuroprotection, the compound was tested in a model of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced markers of oxidative stress and apoptosis in cultured neurons, suggesting its potential as a neuroprotective agent .
Research Findings Summary Table
Q & A
Basic Synthesis: What synthetic methodologies are recommended for preparing (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate?
Answer:
The compound’s bicyclic core can be synthesized via palladium-catalyzed cross-coupling reactions. A validated approach involves:
- Step 1 : Preparation of the 7-azabicyclo[2.2.1]heptane scaffold using palladium-bisimidazol-2-ylidene catalysts with heteroaryl halides (yields: 45–78%) .
- Step 2 : Functionalization of the bicyclic amine with a methyl group via alkylation or reductive amination.
- Step 3 : Esterification of the 3-(methylsulfonyl)-2-phenylpropanoic acid moiety using coupling agents like DCC/DMAP under anhydrous conditions.
Key Considerations : Monitor stereochemistry at the (2S) position using chiral HPLC or polarimetry .
Advanced Characterization: How can researchers resolve discrepancies in stereochemical assignments for this compound?
Answer:
Conflicting stereochemical data may arise due to:
- Crystallographic vs. NMR data : Use single-crystal X-ray diffraction (as in ) to confirm absolute configuration. For dynamic systems, employ NOESY or ROESY NMR to assess spatial proximity of substituents.
- Chiral purity : Validate enantiomeric excess (ee) via chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm .
Pharmacological Profiling: What in vitro assays are suitable for evaluating its bioactivity?
Answer:
Design assays based on structural analogs (e.g., bicyclic azabicycloheptane derivatives):
- Antibacterial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing methods from .
- Enzyme inhibition : Screen against acetylcholinesterase or sulfotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate).
Stereochemical Impact on Bioactivity: How does the (2S) configuration influence pharmacological properties?
Answer:
The (2S) stereochemistry alters:
- Receptor binding : Perform molecular docking studies (e.g., AutoDock Vina) to compare enantiomer interactions with target proteins (e.g., muscarinic receptors).
- Metabolic stability : Assess hepatic microsomal degradation rates of (2S) vs. (2R) forms using LC-MS .
Data Contradictions: How to reconcile conflicting reports on its solubility and formulation stability?
Answer:
Discrepancies may stem from:
- Polymorphism : Characterize crystalline forms via PXRD and DSC.
- Degradation pathways : Conduct forced degradation studies (acid/base hydrolysis, oxidation) with HPLC-MS monitoring .
- Solvent effects : Use Hansen solubility parameters to optimize solvents for formulation .
Metabolite Identification: What analytical strategies are effective for tracking its metabolic fate?
Answer:
- In vitro metabolism : Incubate with liver microsomes/S9 fractions, followed by UPLC-QTOF-MS for metabolite profiling.
- Isotope labeling : Synthesize a deuterated or ¹⁴C-labeled analog to trace metabolic pathways .
Stability Under Physiological Conditions: How to design stability studies for preclinical development?
Answer:
- pH-dependent stability : Use phosphate buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 24, 48 hours for HPLC analysis .
- Light/oxidation sensitivity : Expose to ICH Q1B light conditions (UV/vis) and assess degradation with peak purity indexing.
Advanced Derivatives: What strategies optimize polymeric or prodrug formulations?
Answer:
- Polymer conjugation : Graft onto polycationic copolymers (e.g., P(CMDA-DMDAAC)) via free-radical polymerization for controlled release .
- Prodrug design : Introduce hydrolyzable esters or sulfonamide linkers for pH-dependent activation .
Mechanistic Catalysis: How to improve yield in palladium-mediated synthesis?
Answer:
- Catalyst screening : Test Pd-NHC complexes (e.g., Pd-bisimidazol-2-ylidene) vs. traditional Pd(PPh₃)₄ for substrate scope and turnover .
- Solvent optimization : Use toluene/DMF mixtures to balance reaction rate and catalyst stability.
Toxicity Profiling: What in silico/in vitro models predict its safety?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.